N,N-Dimethylsulfamide

描述

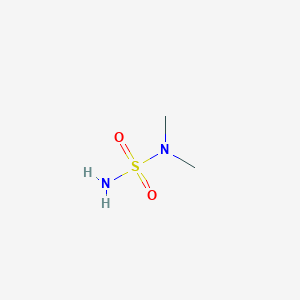

N,N-Dimethylsulfamide is an organic compound with the molecular formula C2H8N2O2SThis compound has gained attention due to its persistence in the environment and its potential impact on water quality .

准备方法

Synthetic Routes and Reaction Conditions: N,N-Dimethylsulfamide can be synthesized through the reaction of dimethylamine with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

(CH3)2NH + SO2Cl2 → (CH3)2NSO2NH2 + HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain high-purity this compound .

化学反应分析

Types of Reactions: N,N-Dimethylsulfamide undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Substitution: Various electrophiles can be used to facilitate substitution reactions.

Major Products:

Substitution: The products depend on the nature of the substituting electrophile.

科学研究应用

Environmental Monitoring and Analysis

Water Quality Assessment

DMS has been identified as a significant degradation product of the fungicide tolylfluanide, frequently detected in groundwater and surface waters. A study conducted in Germany found DMS present in over 65% of analyzed water samples, with concentrations ranging from 10 to 63 µg/L . The detection of DMS is crucial for assessing water quality and potential contamination sources.

Analytical Methods

A novel analytical method using ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the rapid determination of DMS in water samples. This method allows for the analysis of numerous samples efficiently, with a limit of detection at 10 ng/L, making it suitable for routine laboratory work .

Chemical Reactions and Byproducts

Formation of N-Nitrosodimethylamine (NDMA)

DMS acts as a precursor for the formation of N-nitrosodimethylamine (NDMA) during ozonation processes in water treatment. Research indicates that while DMS reacts slowly with ozone, its presence can lead to NDMA formation when bromide ions are also present . This transformation poses risks as NDMA is a known carcinogen, highlighting the need for careful monitoring of DMS levels in treated water.

Kinetic Studies

Studies have explored the kinetics of DMS reactions under various conditions. For instance, the reaction kinetics with ozone and hydroxyl radicals have been quantified, providing insights into how DMS behaves in environmental systems . Understanding these kinetics is essential for predicting the fate of DMS and its byproducts during water treatment processes.

Persistence and Mobility

Leaching Studies

Research has shown that DMS is a persistent and mobile organic compound (PMOC), frequently detected in Danish drinking water wells. Its long-term leaching through clayey till indicates significant environmental persistence, raising concerns about its impact on groundwater quality .

Case Study: Water Treatment Efficacy

A comprehensive study investigated the efficacy of various water treatment methods on DMS removal. It was found that conventional methods such as activated carbon filtration and ozonation were insufficient to eliminate DMS effectively. Notably, nanofiltration showed limited success, emphasizing the challenge posed by this compound in drinking water treatment systems .

Case Study: NDMA Formation During Ozonation

In batch ozonation experiments, researchers demonstrated that NDMA formation from DMS occurs primarily when bromide is present in ozonated waters. The study provided crucial insights into the mechanisms leading to NDMA production, which can inform treatment strategies aimed at minimizing carcinogenic byproducts .

作用机制

The mechanism by which N,N-Dimethylsulfamide exerts its effects, particularly during ozonation, involves the formation of hypobromous acid from naturally occurring bromide. Hypobromous acid brominates the deprotonated form of this compound, leading to the formation of a bromamine intermediate. This intermediate reacts with ozone to produce N-nitrosodimethylamine through a complex pathway involving electrophilic nitrosyl bromide and dimethylaminosulfonate fragments .

相似化合物的比较

1,2,4-Triazole: Another polar organic compound often found in groundwater as a degradation product of triazole fungicides.

N-Nitrosodimethylamine: A toxic byproduct formed from N,N-Dimethylsulfamide during ozonation.

Uniqueness: this compound is unique due to its high polarity and persistence in the environment. Unlike many other organic compounds, it is not effectively removed by conventional water treatment processes, making it a significant concern for water quality .

生物活性

N,N-Dimethylsulfamide (DMS) is a polar compound that has garnered attention due to its biological activities, particularly in environmental science and toxicology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with DMS.

This compound is primarily known as a degradation product of various agricultural fungicides, notably tolylfluanide. It is also recognized as a precursor for the formation of N-Nitrosodimethylamine (NDMA), a compound of significant concern due to its potential carcinogenic properties .

Biological Activity

1. Toxicological Effects

DMS has been studied for its toxicological implications, particularly regarding its role as an NDMA precursor. NDMA is classified as a probable human carcinogen, and the presence of DMS in drinking water sources raises concerns about public health risks associated with water treatment processes .

2. Environmental Persistence

Research indicates that DMS can persist in groundwater systems, particularly in urban areas where it is frequently detected . The leaching behavior through clayey till has been documented, highlighting the need for effective monitoring and remediation strategies in contaminated sites .

3. Microbial Degradation

Bacterial communities have shown the ability to degrade DMS under specific conditions. Studies have identified monooxygenase enzymes in bacteria that can effectively transform DMS into less harmful compounds, thereby mitigating its environmental impact .

Case Studies

Case Study 1: Groundwater Contamination

A study conducted in urban areas revealed that approximately 65% of analyzed water samples contained measurable amounts of DMS, with concentrations reaching up to 63 µg/L. This finding underscores the widespread contamination and potential health risks associated with urban runoff and agricultural practices .

Case Study 2: NDMA Formation

Research has demonstrated that DMS can significantly contribute to NDMA formation during chlorination processes in drinking water treatment. The formation potential was estimated to account for 30-50% of NDMA precursors from treated waters . This highlights the importance of monitoring DMS levels in water treatment facilities.

Table 1: Summary of DMS Detection in Water Samples

| Sample Type | Percentage Detected | Maximum Concentration (µg/L) |

|---|---|---|

| Drinking Water | 65% | 63 |

| Surface Water | N/A | N/A |

| Groundwater | N/A | N/A |

Table 2: NDMA Formation Potential from DMS

| Treatment Method | NDMA Formation (% Contribution) |

|---|---|

| Chlorination | 30-50% |

| Ozonation | Variable |

属性

IUPAC Name |

[methyl(sulfamoyl)amino]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHAHUAQAJVBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074735 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-14-3 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylsulfamoyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49VX43K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N,N-Dimethylsulfamide (N,N-DMS) is a common groundwater contaminant originating from the degradation of fungicides such as tolylfluanide and dichlofluanid. [, ] These fungicides were used in various applications, including wood preservation, agriculture, and antifouling paints for boats. [] Although most products containing these fungicides are now prohibited, their legacy persists in the environment, leading to the presence of N,N-DMS in groundwater.

A: The molecular formula of this compound is C2H8N2O2S. Its molecular weight is 124.16 g/mol. Spectroscopic data, particularly vibrational spectra, including infrared and Raman, have been studied for this compound and its deuterated counterparts. [] These studies provide valuable information about the compound's structure and vibrational modes. Furthermore, ¹⁴N Nuclear Quadrupole Resonance (NQR) studies have provided insights into the electronic environment of nitrogen atoms within the N,N-DMS molecule. []

A: this compound is highly persistent in the environment and exhibits high mobility in soil, making it challenging to remove through conventional water treatment methods. [] Studies have shown its persistence and mobility in various soil types, including clayey till. []

A: Research indicates that this compound exhibits negligible sorption in various silty soils, with a K′tot (total sorption coefficient) close to zero. [] Conversely, compounds like methabenzthiazuron (MBT) and imidacloprid (IMI) demonstrate significant sorption and aging effects in similar soils. [] This difference in behavior highlights the unique properties of N,N-DMS in soil environments.

A: Conventional drinking water treatment methods, such as riverbank filtration, activated carbon filtration, flocculation, and oxidation using hydrogen peroxide, potassium permanganate, chlorine dioxide, or UV irradiation, are ineffective in removing N,N-DMS. [] Even nanofiltration shows insufficient removal efficiency. []

A: Ozonation of water containing N,N-DMS can lead to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound. [, , , , ] The reaction involves the oxidation of bromide ions by ozone to form hypobromous acid (HOBr). [, ] HOBr then reacts with the deprotonated N,N-DMS anion, ultimately leading to the formation of NDMA. [] Quantum chemical calculations have provided detailed insights into the reaction mechanism and intermediates involved in this process. [, ]

A: While ozonation produces NDMA, disinfection with hypochlorous acid completely degrades N,N-DMS into currently unidentified byproducts. [, ] Further research is needed to characterize these chlorination transformation products and assess their potential environmental and health impacts.

A: Sensitive and reliable analytical methods are crucial for monitoring N,N-DMS levels in water. Liquid chromatography tandem mass spectrometry (LC-MS/MS) is commonly employed for quantifying trace amounts of this compound. [, ] Various sample preparation techniques, such as large volume direct injection (LVDI) coupled with solid-phase extraction (SPE), are often used to extract and concentrate N,N-DMS from aqueous matrices before LC-MS/MS analysis. [, ] Accurate quantification necessitates addressing matrix effects on electrospray ionization (ESI) during LC-MS/MS analysis. []

A: While the exact connection between urban areas and N,N-DMS contamination requires further investigation, research suggests urban areas could be potential sources of this contaminant in groundwater. [] This highlights the need for more comprehensive studies to understand the contribution of different sources to N,N-DMS levels in urban water systems.

A: this compound reacts with 1,3-diethyl-4,5-dihydroxyimidazolidin-2-one under high pressure to yield N-(1,3-diethyl-5-hydroxy-2-oxo-4-imidazolidinyl)-N,N'-dimethylsulfamide and 2,4-dimethyl-6,8-diethyl-3-thia-2,4,6,8-tetraazabicyclo[3.3.0]octan-7-one 3,3-dioxide. [] This example demonstrates the use of N,N-DMS as a reactant in organic synthesis to create more complex molecules.

A: Yes, this compound derivatives have been explored for their potential in pharmaceutical applications. For instance, research has investigated 10H-pyrazino[2,3-b][1,4]benzothiazine derivatives containing the this compound moiety. [] These compounds exhibited promising inhibitory activity against intercellular adhesion molecule-1 (ICAM-1), suggesting their potential for treating inflammatory diseases. []

A: this compound has found use in synthesizing new spirocyclic N,N′-dimethylsulfamide-substituted phosphorus compounds and N,N′-dimethylsulfamide-bridged diphosphorus compounds. [] This highlights the versatility of N,N-DMS as a building block in synthesizing various organophosphorus compounds, expanding its potential applications in synthetic chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。